molecular formula C23H21N5O4S B2835529 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852436-83-0

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2835529
CAS No.: 852436-83-0
M. Wt: 463.51
InChI Key: GEVFKYQCBBTXEG-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21N5O4S and its molecular weight is 463.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

Compounds structurally related to the specified chemical have been synthesized and tested for their anticancer activities against various cancer cell lines. For example, a series of compounds based on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones have shown moderate to good inhibitory activity against lung, ovary, prostate, breast, and colon cancers. Some of these compounds were found to inhibit cancer cell growth, potentially through the inhibition of tubulin polymerization (Kamal et al., 2011).

Antimicrobial Activities

Various novel heterocyclic compounds incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal and antimicrobial activities. For instance, compounds with structures involving triazolo and thiadiazole rings have demonstrated antimicrobial activities against a range of pathogens (Abunada et al., 2008).

Antioxidant Properties

Some newly synthesized compounds bearing resemblance in structural motifs to the specified chemical have been explored for their antioxidant capabilities. These compounds, particularly those incorporating benzothiazine and pyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, have shown moderate to significant radical scavenging activity, indicating their potential as antioxidants (Ahmad et al., 2012).

Inhibitory Effects on Eosinophil Infiltration

Research on fused pyridazines and imidazo[1,2-b]pyridazines has highlighted their antihistaminic activity and inhibitory effects on eosinophil chemotaxis. These findings suggest potential applications in addressing allergic reactions and inflammation (Gyoten et al., 2003).

Kinase Inhibition for Cancer Therapy

Studies on tetrahydrobenzo[b]thiophene derivatives have revealed their potential as anticancer agents and kinase inhibitors, with specific focus on 1,2,4-triazines demonstrating efficient anticancer activities and low cytotoxicity. These compounds have shown promise in inhibiting specific kinases involved in cancer progression (Abdo et al., 2020).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-2-30-17-6-3-15(4-7-17)23-26-25-20-9-10-22(27-28(20)23)33-14-21(29)24-16-5-8-18-19(13-16)32-12-11-31-18/h3-10,13H,2,11-12,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVFKYQCBBTXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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